4-{[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine
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Overview
Description
4-{[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound that features a benzoylphenyl group attached to a pyrrolidinyl methanone structure, with a pyrimidin-4-yloxy substituent
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazole and indole derivatives, have been found to be effective against various strains of microorganisms . They have been recognized as key functional proteins in bacterial cell division and are considered potential targets for the development of novel antibacterial agents .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes that inhibit the growth of microorganisms .
Biochemical Pathways
It is known that similar compounds can interfere with the normal functioning of bacterial cell division , which could lead to the inhibition of bacterial growth.
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may have good bioavailability and can be effective against a broad array of systematic and superficial infections .
Result of Action
Similar compounds have been found to be potent against various strains of microorganisms , suggesting that this compound may also have significant antimicrobial activity.
Biochemical Analysis
Biochemical Properties
Molecular Mechanism
The molecular mechanism of action of (2-Benzoylphenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is not yet fully understood. It’s possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the benzoylphenyl group and the pyrimidin-4-yloxy substituent. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
4-{[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound may be used in biochemical assays to study enzyme interactions, receptor binding, and other biological processes.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific proteins or pathways involved in diseases.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine structures, such as pyrrolidin-2-one and pyrrolidine-2,5-diones, share some chemical properties and biological activities.
Benzoylphenyl derivatives: Compounds like benzophenone and its derivatives have similar structural motifs and can exhibit comparable reactivity and applications.
Pyrimidin-4-yloxy derivatives: These compounds, including various pyrimidine-based drugs, have similar pharmacological profiles and can be used in similar therapeutic areas.
Uniqueness
What sets 4-{[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine apart is the combination of these three distinct structural elements in a single molecule. This unique structure allows for a diverse range of chemical reactions and biological interactions, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
phenyl-[2-(3-pyrimidin-4-yloxypyrrolidine-1-carbonyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c26-21(16-6-2-1-3-7-16)18-8-4-5-9-19(18)22(27)25-13-11-17(14-25)28-20-10-12-23-15-24-20/h1-10,12,15,17H,11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKFQUNFENCTNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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